molecular formula C18H30O3 B1202810 9-Oxooctadeca-10,12-dienoic acid

9-Oxooctadeca-10,12-dienoic acid

Cat. No. B1202810
M. Wt: 294.4 g/mol
InChI Key: LUZSWWYKKLTDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxooctadeca-10,12-dienoic acid is a lipid.
9-Oxooctadeca-10,12-dienoic acid is a natural product found in Ampulloclitocybe clavipes, Glycine max, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • 9-Oxooctadeca-10,12-dienoic acid can be synthesized through the oxidation of 12-oxo-(Z)-9-octadecenoic acid, resulting in products like erythro-9,10-Dihydroxy-12-oxooctadecanoic acid and 9,12-epoxyoctadeca-9,11-dienoic acid (Alaiz et al., 1988).

Biochemical Reactions and Metabolites

  • It can participate in reactions involving hematin and allylic fatty acid hydroperoxides, forming products like 10-oxodec-8-enoic acid and 10-hydroxyoctadec-8-enoic acid (Labeque & Marnett, 1988).
  • The interaction between α-ketol oxylipin and epinephrine with this acid leads to unique cycloadducts that induce flowering in Lemna paucicostata (Kai et al., 2013).

Molecular Mechanisms and Biological Implications

  • Studies on polyunsaturated fatty acid alkoxyl radicals have shown that 9-Oxooctadeca-10,12-dienoic acid exists as a carbon-centered epoxyallylic radical, indicating its potential role in lipid peroxidation processes (Wilcox & Marnett, 1993).
  • The acid also activates peroxisome proliferator-activated receptor (PPAR)-γ, influencing gene expression related to PPAR-γ target genes, as demonstrated in studies involving the mushroom Chanterelle (Hong et al., 2012).

Plant Defense and Stress Responses

  • In rice leaves, the accumulation of 9-Oxooctadeca-10,12-dienoic acid is induced by jasmonic acid treatment and pathogenic infection, suggesting a role in plant defense mechanisms (Nishiguchi et al., 2018).

Stereochemistry and Biosynthesis

  • Research on the stereochemistry of hydrogen removal in biosynthesis processes involving this acid has provided insights into the enzymatic pathways and mechanisms in plants (Fahlstadius & Hamberg, 1990).

properties

Product Name

9-Oxooctadeca-10,12-dienoic acid

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

9-oxooctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)

InChI Key

LUZSWWYKKLTDHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O

synonyms

9-keto-10,12-octadecadienoic acid
9-oxo-10,12-octadecadienoic acid
9-oxo-10,12-ODDA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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